

Cellular localization of phosphohistidine signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phosphohistidine

Cat. No.: B1677714

[Get Quote](#)

An In-depth Technical Guide to the Cellular Localization of **Phosphohistidine** Signaling

Introduction

Phosphohistidine (pHis) is a highly labile, yet crucial, post-translational modification (PTM) involved in a multitude of cellular processes.^{[1][2][3]} Unlike the well-studied phosphoester bonds on serine, threonine, and tyrosine, the phosphoramidate (P-N) bond in pHis is sensitive to both acid and heat, which has historically made its detection and study challenging.^{[4][5][6]} Histidine can be phosphorylated on either of the two nitrogen atoms of its imidazole ring, resulting in two distinct isomers: 1-**phosphohistidine** (1-pHis) and 3-**phosphohistidine** (3-pHis).^{[2][3][7]} Recent advancements, particularly the development of stable pHis analogs and specific monoclonal antibodies, have begun to shed light on the subcellular distribution and functional significance of this elusive modification.^{[2][5][8]} This guide provides a comprehensive overview of the cellular localization of key components of pHis signaling, detailed experimental protocols for their study, and visual representations of the associated pathways and workflows.

Core Components of Phosphohistidine Signaling and Their Subcellular Localization

The spatial organization of pHis signaling is critical for its function. The specific location of histidine kinases, phosphatases, and their substrates dictates their interaction and the downstream cellular response.

Histidine Kinases

In mammals, the primary enzymes responsible for histidine phosphorylation are members of the NME (Non-Metastatic Cells 23) family, also known as Nucleoside Diphosphate Kinases (NDPKs).[\[2\]](#)[\[6\]](#)[\[9\]](#)

- NME1 (NDPK-A) and NME2 (NDPK-B): These are the best-characterized mammalian protein histidine kinases.[\[6\]](#)[\[9\]](#) They are found in multiple cellular compartments, including the cytoplasm, the nucleus, and at the plasma membrane, allowing them to participate in a wide range of signaling events.[\[6\]](#)
- NME3 and NME4: NME4 is localized to the mitochondria, where it is implicated in regulating mitochondrial homeostasis.[\[6\]](#)[\[10\]](#) NME3 has also been reported to associate with the outer mitochondrial membrane.[\[6\]](#)

Phosphohistidine Phosphatases

The reversibility of histidine phosphorylation is controlled by specific phosphatases.

- PHPT1 (Protein Histidine Phosphatase 1): This phosphatase is a key regulator of pHis signaling.[\[4\]](#)
- LHPP (Phospholysine **Phosphohistidine** Inorganic Pyrophosphate Phosphatase): Initially isolated from bovine liver, LHPP has been shown to dephosphorylate NME1 and NME2.[\[4\]](#)[\[6\]](#) It is considered a tumor suppressor.[\[10\]](#)
- PGAM5 (Phosphoglycerate Mutase Family Member 5): Identified more recently as a pHis phosphatase, PGAM5 is known to dephosphorylate NME2 and plays a role in regulating T-cell function.[\[2\]](#)[\[6\]](#)

Key Phosphohistidine Substrates

Several proteins have been identified as substrates for histidine phosphorylation, each with a distinct subcellular localization and function.

- Succinate Thiokinase (Succinyl-CoA Synthetase - SCS): This mitochondrial enzyme was where pHis was first discovered.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[11\]](#)[\[12\]](#) It plays a crucial role in the Krebs cycle.[\[3\]](#)

- ATP-Citrate Lyase (ACLY): Localized in the cytoplasm, ACLY is a key metabolic enzyme that links carbohydrate metabolism to fatty acid synthesis.[\[6\]](#)[\[13\]](#)[\[14\]](#) It is phosphorylated on a histidine residue as part of its catalytic cycle.[\[3\]](#)[\[13\]](#)
- Histone H4: Found in the nucleus, Histone H4 is phosphorylated on histidine residues H18 and H75.[\[4\]](#)[\[15\]](#) This modification is associated with liver cell proliferation and has been observed to be significantly elevated in hepatocellular carcinoma.[\[15\]](#)
- PGAM1 (Phosphoglycerate Mutase 1): This cytoplasmic enzyme is a key component of the glycolytic pathway.[\[6\]](#)[\[16\]](#) Its activity is regulated by phosphorylation on Histidine 11.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- KCa3.1 and TRPV5: These ion channels, located at the plasma membrane, are regulated by pHis, demonstrating the role of this PTM in controlling ion flux.[\[2\]](#)

Quantitative Data on Phosphohistidine Signaling

The development of new detection methods has allowed for the quantification of pHis and the identification of numerous pHis-containing proteins across different cellular compartments.

Protein/Modification	Function/Role	Primary Subcellular Localization(s)	References
Kinases			
NME1 / NME2	Histidine Kinase	Cytoplasm, Nucleus, Plasma Membrane	[6]
NME4	Histidine Kinase	Mitochondria	[6]
Phosphatases			
PHPT1	Histidine Phosphatase	Cytoplasm	[4]
LHPP	Histidine Phosphatase	Cytoplasm	[4][6]
PGAM5	Histidine Phosphatase	Mitochondria	[2][6]
Substrates			
Succinate Thiokinase (SCS)	TCA Cycle Enzyme	Mitochondria	[6][11][12]
ATP-Citrate Lyase (ACLY)	Fatty Acid Synthesis	Cytoplasm	[6][13]
Histone H4	Chromatin Structure	Nucleus	[4][15]
PGAM1	Glycolysis Enzyme	Cytoplasm	[16]
KCa3.1 / TRPV5	Ion Channels	Plasma Membrane	[2]

Table 1: Subcellular Localization of Key Proteins in **Phosphohistidine** Signaling.

Measurement	Finding	Cell/Tissue Type	References
Relative Abundance	pHis is ~1/3 as abundant as pSer/pThr combined.	Ovine Airway Epithelia	[20]
Relative Abundance	pHis is ~20 times more abundant than pTyr.	Ovine Airway Epithelia	[20]
Concentration (per gram of protein)	23 $\mu\text{mol/g}$	Human Bronchial Epithelial Cells	[20]
Concentration (per cell)	1.8 fmol/cell	Human Bronchial Epithelial Cells	[20]
Proteomic Identification	280 proteins with 1-pHis modification.	Immunoaffinity Purification from Cell Lysates	[7]
Proteomic Identification	156 proteins with 3-pHis modification.	Immunoaffinity Purification from Cell Lysates	[7]

Table 2: Quantitative Analysis of **Phosphohistidine** Abundance.

Experimental Protocols

Studying the labile pHis modification requires optimized protocols that preserve the phosphoramidate bond throughout the experimental process.

Protocol 1: Indirect Immunofluorescence for pHis Localization

This method allows for the visualization of pHis within the subcellular context of fixed cells.[8][21][22] The key is to maintain neutral to alkaline conditions to prevent hydrolysis of the P-N bond.[8][21][23]

Materials:

- Phosphate Buffered Saline (PBS), pH 7.4
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
- Permeabilization Buffer: 0.1% Triton X-100 in PBS, pH 7.4
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20), pH 7.4
- Primary Antibodies: Anti-1-pHis or Anti-3-pHis monoclonal antibodies.[\[5\]](#)
- Secondary Antibody: Fluorophore-conjugated secondary antibody.
- Mounting Medium with DAPI.

Procedure:

- Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish.
- Fixation: Gently wash cells with PBS (pH 7.4). Fix with 4% PFA for 15 minutes at room temperature.
- Washing: Wash three times with PBS (pH 7.4) for 5 minutes each.
- Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash three times with PBST (pH 7.4). Block with 5% BSA in PBST for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary anti-pHis antibody in the blocking buffer. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
- Washing: Wash three times with PBST (pH 7.4) for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

- Final Washes: Wash three times with PBST (pH 7.4) for 5 minutes each. The final wash should be with PBS.
- Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
- Imaging: Visualize using a fluorescence or confocal microscope.

Protocol 2: Immunoblotting for pHis Detection

This technique is used to detect and quantify pHis-containing proteins separated by size.^[24] Maintaining pH and avoiding high temperatures are critical.^[24]

Materials:

- Lysis Buffer: Tris-buffered saline (TBS), pH 7.5, with protease and phosphatase inhibitors.
- SDS-PAGE gels and running buffer.
- Transfer Buffer: Tris-Glycine buffer, pH 8.3, with 20% methanol.
- PVDF membrane.
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST (TBS + 0.1% Tween-20), pH 7.5.
- Primary and secondary antibodies as in Protocol 1.
- Chemiluminescent substrate.

Procedure:

- Cell Lysis: Harvest cells and lyse on ice in a lysis buffer with inhibitors. Ensure the pH remains neutral to alkaline.
- Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
- SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane. Use a wet transfer system at 4°C to minimize heat.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with the primary anti-pHis antibody overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash three times with TBST. Add chemiluminescent substrate and image the blot.

Protocol 3: Immunoaffinity Purification and Mass Spectrometry (IAP-MS)

This powerful technique enriches for pHis-containing peptides from a complex mixture, allowing for their identification by mass spectrometry.[\[25\]](#)[\[26\]](#)

Materials:

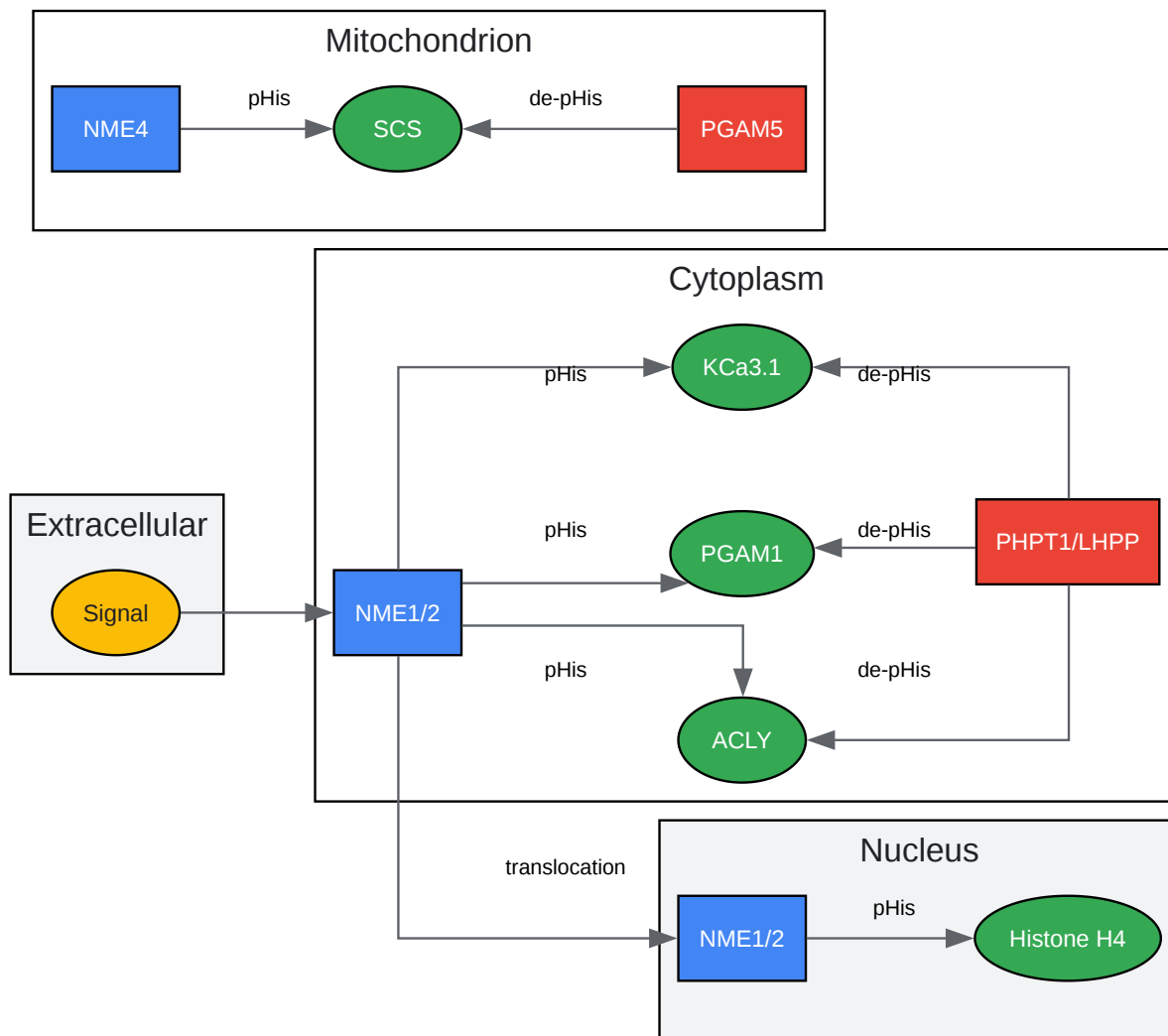
- Cell Lysis Buffer (as above).
- Trypsin for protein digestion.
- Anti-pHis antibodies cross-linked to agarose beads.
- Wash Buffers (neutral to alkaline pH).
- Elution Buffer (e.g., high pH buffer).
- Mass spectrometer.

Procedure:

- **Protein Extraction and Digestion:** Lyse cells under conditions that preserve pHis. Digest the proteome into peptides using trypsin.
- **Immunoaffinity Purification:** Incubate the peptide mixture with anti-pHis antibody-conjugated beads. This will capture peptides containing the pHis modification.
- **Washing:** Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. All wash steps must be performed under non-acidic conditions.
- **Elution:** Elute the bound pHis-peptides from the beads.
- **LC-MS/MS Analysis:** Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and identify the specific sites of histidine phosphorylation.[\[27\]](#)

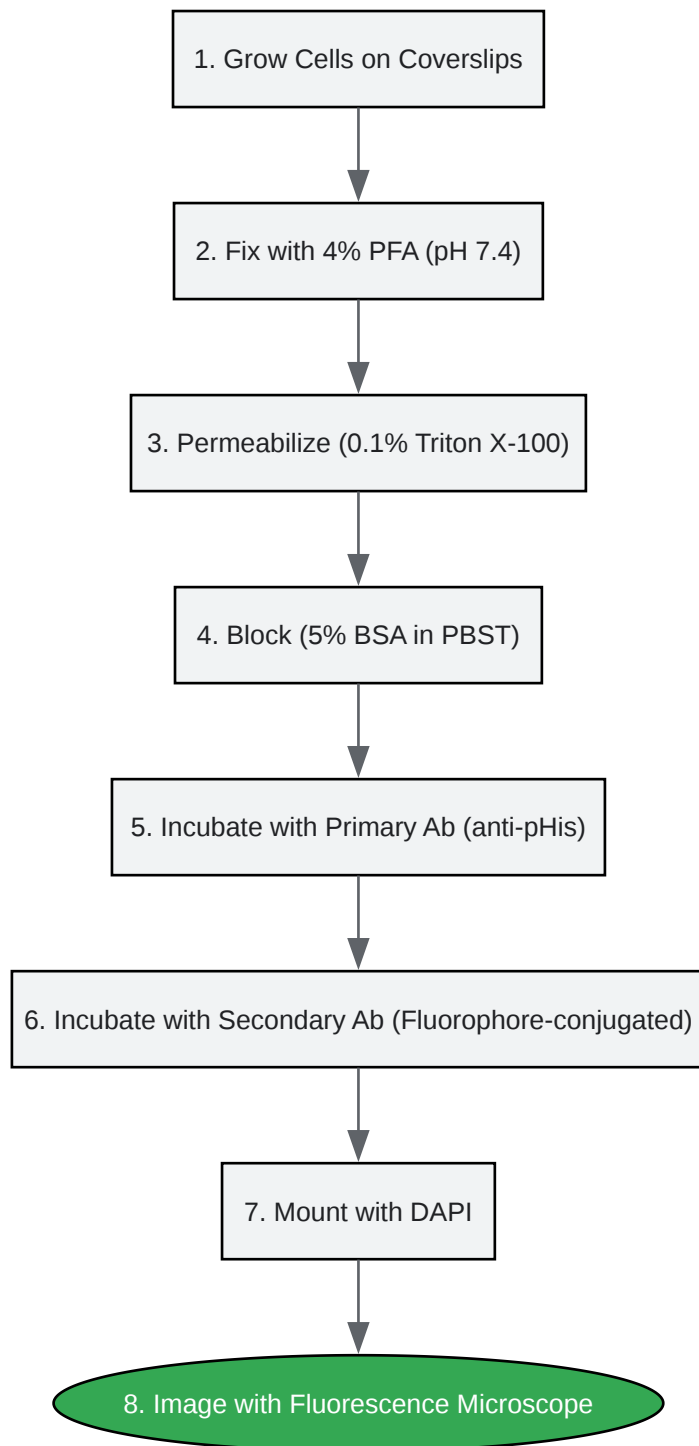
Visualizations of Pathways and Workflows

Overview of Phosphohistidine Signaling Pathways

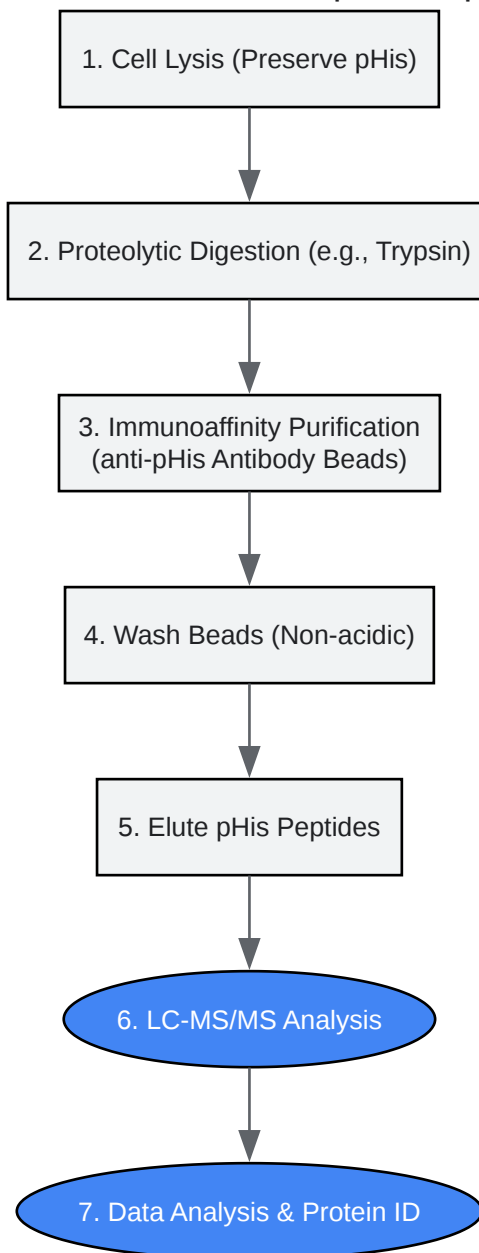
[Click to download full resolution via product page](#)

Caption: Overview of key pHis signaling components in different cellular compartments.

Workflow for Immunofluorescence Detection of pHis



Workflow for IAP-MS of pHis Peptides



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chasing phosphohistidine, an elusive sibling in the phosphoamino acid family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pHisphorylation; The Emergence of Histidine Phosphorylation as a Reversible Regulatory Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A journey from phosphotyrosine to phosphohistidine and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Monoclonal 1- and 3-Phosphohistidine Antibodies: New Tools to Study Histidine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histidine Phosphorylation: Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTEIN PHOSPHORYLATION - New Pathways, New Tools: Phosphohistidine Signaling in Mammalian Cells [drug-dev.com]
- 8. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 9. The many ways that nature has exploited the unusual structural and chemical properties of phosphohistidine for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of phosphohistidine in proteins in a mammalian cell line by ³¹P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. The association of readily-soluble bound phosphohistidine from mitochondria with succinate thiokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the Citrate-binding Site of Human ATP-Citrate Lyase Using X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATP-citrate lyase as a substrate of protein histidine phosphatase in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histone H4 histidine phosphorylation: kinases, phosphatases, liver regeneration and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PGAM1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 17. PKM2 functions as a histidine kinase to phosphorylate PGAM1 and increase glycolysis shunts in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Empirical Evidence of Cellular Histidine Phosphorylation by Immunoblotting Using pHis mAbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Structural basis for differential recognition of phosphohistidine-containing peptides by 1-pHis and 3-pHis monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cellular localization of phosphohistidine signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677714#cellular-localization-of-phosphohistidine-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com